molecular formula C20H20ClFN4O2S2 B3524835 methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No.: B3524835
M. Wt: 467.0 g/mol
InChI Key: VGXXJFVBOZNWGA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a carboxylate ester group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiophene rings, the introduction of the chloro and fluoro substituents, and the formation of the carboxylate ester group. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and thiophene rings would give the molecule a certain degree of rigidity, while the chloro, fluoro, and carboxylate ester groups could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrazole ring might be able to participate in nucleophilic substitution reactions, while the carboxylate ester group could potentially be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound is used as a drug, its mechanism of action could involve binding to a specific protein target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential uses as a drug .

Properties

IUPAC Name

methyl 2-[[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2S2/c1-4-13-11(2)30-18(17(13)19(27)28-3)25-20(29)24-12-8-23-26(9-12)10-14-15(21)6-5-7-16(14)22/h5-9H,4,10H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXXJFVBOZNWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 2
methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 2-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

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